
1-Naphthylacetic acid
Overview
Description
1-Naphthaleneacetic acid is widely employed in agriculture as a synthetic plant hormone in the auxin family or a plant growth regulator, which can find applications in tissue culture.
1-naphthylacetic acid is a naphthylacetic acid substituted by a carboxymethyl group at position 1. It has a role as a synthetic auxin.
1-Naphthaleneacetic acid, also known as NAA or a-naphthaleneacetate, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Naphthaleneacetic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-naphthaleneacetic acid is primarily located in the cytoplasm.
Biological Activity
1-Naphthylacetic acid (NAA) is a synthetic auxin, a class of plant hormones that play a crucial role in regulating growth and development in plants. This compound has garnered significant attention due to its diverse biological activities, which extend beyond plant growth regulation to potential applications in medicine and biotechnology. This article delves into the biological activity of NAA, highlighting its effects on plant physiology, its role in enhancing lipid production in microalgae, and its interactions with various biological systems.
Overview of this compound
This compound is an aromatic compound derived from naphthalene. It is primarily used as a plant growth regulator, influencing processes such as cell division, elongation, and differentiation. NAA is known for its ability to promote root formation and enhance fruit development, making it a valuable tool in agricultural practices.
Plant Growth Regulation
Mechanism of Action
NAA functions by mimicking the natural auxins found in plants. It promotes cell elongation and division by activating specific genes involved in these processes. The compound also affects the transport of other hormones, thereby integrating various growth signals within the plant.
Effects on Different Plant Species
Research has shown that NAA can significantly enhance the growth parameters of various plant species. For instance:
Plant Species | Treatment Concentration | Effect on Root Length (%) | Effect on Shoot Length (%) | Biomass Increase (%) |
---|---|---|---|---|
Barley (Hordeum vulgare) | 10^-7 M | 15.45 - 32.81 | 7.51 - 20.57 | 39.59 - 49.01 |
Wheat (Triticum aestivum) | 10^-9 M | 6 - 46 | 7 - 8 | Not specified |
Studies indicated that barley treated with NAA exhibited increased root and shoot lengths compared to control groups, demonstrating its efficacy as a growth enhancer .
Enhancement of Lipid Production
A notable application of NAA extends to its use in enhancing lipid accumulation in microalgae, specifically Mychonastes afer. In a study where NAA was supplemented during the early growth stages, significant improvements in lipid accumulation were observed:
- Lipid Accumulation : Cultures supplemented with NAA showed an increase in lipid content up to 50% of dry cell weight.
- Photosynthetic Efficiency : The presence of NAA improved the photosynthetic efficiency (measured as Fv/Fm ratios), indicating enhanced cellular health and productivity.
The study concluded that the combination of NAA with other bioactive compounds could optimize lipid production for biodiesel applications .
Interaction with Biological Systems
Recent research has explored the potential neuroprotective effects of NAA. In animal models, NAA has been implicated in modulating metabolic pathways within the hippocampus, suggesting potential benefits for cognitive function:
- Neuroprotective Effects : A study indicated that NAA treatment altered the creatine ratio in the hippocampus, which may correlate with improved cognitive performance .
Case Studies
- Microalgal Cultivation : A case study involving Mychonastes afer demonstrated that supplementation with NAA significantly enhanced lipid production and reduced reactive oxygen species (ROS) levels, contributing to overall cellular health.
- Agricultural Applications : Field trials with various crops have shown that NAA improves fruit set and quality, particularly in tomato and cucumber plants.
Scientific Research Applications
Plant Growth Regulation
1-Naphthylacetic acid is primarily utilized as a plant growth regulator. It influences various physiological processes in plants, including root formation, fruit development, and overall growth enhancement.
Case Study: Enhancing Root Formation
A study demonstrated that NAA significantly promotes root formation in plant cuttings. The application of NAA at appropriate concentrations resulted in a marked increase in root length and number compared to untreated controls. This effect is particularly beneficial for horticultural practices where rooting of cuttings is essential for propagation .
Control of Sucker Growth
NAA has been shown to effectively suppress sucker growth in crops such as European hazelnut (Corylus avellana L.).
Field Studies on Sucker Control
Three field studies conducted over two years evaluated the effectiveness of NAA in controlling suckers. Treatments with NAA at concentrations of 10 g·L⁻¹ and 20 g·L⁻¹ resulted in a significant reduction of sucker height, achieving heights of 46 cm compared to 78 cm in untreated controls . The sequential application of NAA also increased the time taken for suckers to reach maximum height (t50), indicating prolonged efficacy.
Treatment Concentration (g·L⁻¹) | Maximum Sucker Height (cm) | t50 Increase |
---|---|---|
Control | 78 | - |
NAA 10 | 60 | 1.4-fold |
NAA 20 | 46 | 1.2-fold |
In Vitro Cell Culturing
NAA has been recognized for its role in enhancing the yield of cultured human cells in vitro. Research indicates that NAA can double the yield of certain human cell lines without adversely affecting cell cycling or inducing apoptosis.
Mechanistic Insights
Studies have shown that NAA treatment leads to an increase in the expression of ANGPTL4, a gene associated with lipid metabolism and anti-apoptotic effects. This suggests that NAA may play a critical role in improving cell viability and proliferation during cell culture processes .
Controlled-Release Formulations
Recent advancements have led to the development of nanosphere formulations incorporating NAA for controlled release. These formulations enhance the efficiency of NAA as a plant growth regulator by providing sustained release over time.
Research Findings
A study reported the synthesis of silica nanospheres conjugated with NAA, which exhibited improved efficacy in promoting root formation compared to traditional formulations. The controlled release mechanism ensures that the active ingredient is delivered efficiently to target tissues, minimizing environmental impact .
Formulation Type | Efficacy | Release Mechanism |
---|---|---|
Conventional NAA | Standard efficacy | Rapid degradation |
Silica Conjugated NAA | Enhanced root promotion | Controlled release |
Safety and Toxicity Considerations
While NAA is effective as a plant growth regulator, it is essential to consider its toxicity profile. Studies indicate that while it is not mutagenic, it can pose moderate toxicity risks to humans and other organisms if misapplied . Therefore, careful application following regulatory guidelines is crucial.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize high-purity 1-Naphthylacetic acid (NAA) for experimental use?
NAA synthesis typically involves Friedel-Crafts acylation of naphthalene. Characterization requires HPLC analysis (≥98% purity), melting point determination (155–157°C), and validation of pH (3–6) and solubility in polar solvents (e.g., ethanol, acetone). Residual impurities like 2-naphthylacetic acid isomers must be quantified via GC-MS or NMR . For reproducibility, standardized protocols from technical concentrate (TC) specifications are recommended .
Q. What are the optimal concentrations of NAA for inducing root formation in plant tissue culture?
Experimental designs often test NAA at 0–1500 mg·L⁻¹ (e.g., micropropagation of blueberries). Level 2 (500 mg·L⁻¹) combined with auxins like indole-3-butyric acid (IBA) enhances root initiation, while higher concentrations (Level 4: 1500 mg·L⁻¹) may inhibit growth due to toxicity. Dose-response curves and factorial designs are critical for species-specific optimization .
Q. How should NAA be handled and stored to ensure stability in laboratory settings?
NAA is stable at room temperature but hygroscopic. Store in airtight containers, protected from light, and avoid aqueous solutions exceeding 17°C to prevent hydrolysis. Safety protocols include using PPE (gloves, goggles) due to its low toxicity (LD₅₀: 1000 mg/kg in rats) and adherence to GHS hazard codes (Xn; R22/R37/R41) .
Q. What analytical methods are recommended for detecting NAA in plant tissues?
Fluorescence spectrometry and HPLC-UV are standard for quantifying NAA in plant extracts. For complex matrices (e.g., citrus fruits), nanoflow LC-HRMS provides high sensitivity (LOQ: 0.01 mg/kg). Validation requires spike-recovery tests (70–120% recovery) and calibration against certified reference materials (e.g., 100 μg/mL in methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on NAA’s dose-dependent effects across plant species?
Contradictions arise from species-specific auxin sensitivity. Meta-analyses of dose-response studies (e.g., root elongation vs. callus induction) and transcriptomic profiling of auxin-responsive genes (e.g., ARF and Aux/IAA) can clarify mechanisms. Controlled variables (pH, light, and co-hormones) must be standardized .
Q. What molecular mechanisms underlie NAA’s role in apical dominance and lateral root suppression?
NAA binds auxin receptors (TIR1/AFB), promoting ubiquitination of Aux/IAA proteins and subsequent ARF activation. This suppresses PIN3 efflux carriers, redistributing endogenous auxin to inhibit lateral root initiation. CRISPR-Cas9 knockouts of TIR1 in model plants (e.g., Arabidopsis) can validate these pathways .
Q. How does NAA interact synergistically with cytokinins in callus induction?
NAA:cytokinin ratios (e.g., 2:1) regulate cell dedifferentiation via crosstalk between auxin-responsive WOX genes and cytokinin-activated ARRs. Experimental designs should use factorial combinations (e.g., NAA + kinetin) and RNA-seq to map signaling networks. Confocal microscopy tracks auxin flux dynamics .
Q. What advanced statistical methods are suitable for analyzing NAA’s non-linear growth responses?
Segmented regression models or generalized additive models (GAMs) can identify inflection points in dose-response curves. Bootstrapping quantifies uncertainty in EC₅₀ values. For multi-variable experiments (e.g., NAA × light intensity), principal component analysis (PCA) reduces dimensionality .
Q. Methodological Best Practices
Properties
IUPAC Name |
2-naphthalen-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINYUDVPFIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15165-79-4 (potassium salt), 25545-89-5 (ammonium salt), 61-31-4 (hydrochloride salt) | |
Record name | alpha-Naphthylacetic acid | |
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DSSTOX Substance ID |
DTXSID8020915 | |
Record name | 1-Naphthaleneacetic acid | |
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Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
White odorless solid; [Hawley] White or beige powder; [MSDSonline], Solid | |
Record name | 1-Naphthaleneacetic acid | |
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Boiling Point |
Decomposes | |
Record name | 1-NAPHTHALENEACETIC ACID | |
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Solubility |
Slightly soluble in ethanol, trifluoroacetic acid; soluble in benzene and acetic acid; very soluble in ethyl ether, acetone, and chloroform., 10.6 mg/l in carbon tetrachloride @ 26 °C; 55 mg/l in xylene at 26 °C, About 30 parts in alcohol, Very sol in isopropanol, In water, 420 mg/l @ 20 °C, 0.42 mg/mL at 20 °C | |
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Vapor Pressure |
0.0000159 [mmHg] | |
Record name | 1-Naphthaleneacetic acid | |
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Color/Form |
Needles from water, White crystals, Colorless crystals | |
CAS No. |
86-87-3 | |
Record name | 1-Naphthaleneacetic acid | |
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Record name | alpha-Naphthylacetic acid | |
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Melting Point |
134.5-135.5 °C, Melting point of 125-128 °C /Technical grade/, 134.5 - 135.5 °C | |
Record name | 1-naphthaleneacetic acid | |
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